molecular formula C18H20BrN3O3 B11479594 N'-{[(5-bromofuran-2-yl)carbonyl]oxy}-4-(piperidin-1-ylmethyl)benzenecarboximidamide

N'-{[(5-bromofuran-2-yl)carbonyl]oxy}-4-(piperidin-1-ylmethyl)benzenecarboximidamide

Cat. No.: B11479594
M. Wt: 406.3 g/mol
InChI Key: ZUMFFWFUVKXNDF-UHFFFAOYSA-N
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Description

(Z)-[AMINO({4-[(PIPERIDIN-1-YL)METHYL]PHENYL})METHYLIDENE]AMINO 5-BROMOFURAN-2-CARBOXYLATE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO({4-[(PIPERIDIN-1-YL)METHYL]PHENYL})METHYLIDENE]AMINO 5-BROMOFURAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-[(PIPERIDIN-1-YL)METHYL]ANILINE and 5-BROMOFURAN-2-CARBOXYLIC ACID under specific conditions to form the desired product. The reaction is often catalyzed by a base such as triethylamine and carried out in a solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO({4-[(PIPERIDIN-1-YL)METHYL]PHENYL})METHYLIDENE]AMINO 5-BROMOFURAN-2-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom in the furan ring, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furans.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO({4-[(PIPERIDIN-1-YL)METHYL]PHENYL})METHYLIDENE]AMINO 5-BROMOFURAN-2-CARBOXYLATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its structural features suggest it could be developed into drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, (Z)-[AMINO({4-[(PIPERIDIN-1-YL)METHYL]PHENYL})METHYLIDENE]AMINO 5-BROMOFURAN-2-CARBOXYLATE can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-[AMINO({4-[(PIPERIDIN-1-YL)METHYL]PHENYL})METHYLIDENE]AMINO 5-BROMOFURAN-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-Amino-4-(2-aryl-1-cyanoethenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitriles
  • 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides

Uniqueness

(Z)-[AMINO({4-[(PIPERIDIN-1-YL)METHYL]PHENYL})METHYLIDENE]AMINO 5-BROMOFURAN-2-CARBOXYLATE is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H20BrN3O3

Molecular Weight

406.3 g/mol

IUPAC Name

[(Z)-[amino-[4-(piperidin-1-ylmethyl)phenyl]methylidene]amino] 5-bromofuran-2-carboxylate

InChI

InChI=1S/C18H20BrN3O3/c19-16-9-8-15(24-16)18(23)25-21-17(20)14-6-4-13(5-7-14)12-22-10-2-1-3-11-22/h4-9H,1-3,10-12H2,(H2,20,21)

InChI Key

ZUMFFWFUVKXNDF-UHFFFAOYSA-N

Isomeric SMILES

C1CCN(CC1)CC2=CC=C(C=C2)/C(=N/OC(=O)C3=CC=C(O3)Br)/N

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=NOC(=O)C3=CC=C(O3)Br)N

Origin of Product

United States

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